molecular formula C13H8F2O3 B12318032 5-Fluoro-2-(3-fluorophenoxy)benzoic acid

5-Fluoro-2-(3-fluorophenoxy)benzoic acid

Katalognummer: B12318032
Molekulargewicht: 250.20 g/mol
InChI-Schlüssel: ZXEDYAXYJGAWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(3-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the benzene ring, making it a fluorinated aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluorophenoxy)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the nucleophilic fluorination of a suitable precursor. For example, the synthesis of 2-fluorobenzoic acids can be achieved by nucleophilic fluorination of 1,2-dihalobenzenes using reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(3-fluorophenoxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(3-fluorophenoxy)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, fluorine can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluorobenzoic acid
  • 3-Fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 5-Fluoro-2-(trifluoromethyl)benzoic acid

Uniqueness

5-Fluoro-2-(3-fluorophenoxy)benzoic acid is unique due to the presence of two fluorine atoms in specific positions on the benzene ring. This structural feature can impart distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Eigenschaften

Molekularformel

C13H8F2O3

Molekulargewicht

250.20 g/mol

IUPAC-Name

5-fluoro-2-(3-fluorophenoxy)benzoic acid

InChI

InChI=1S/C13H8F2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)

InChI-Schlüssel

ZXEDYAXYJGAWLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.